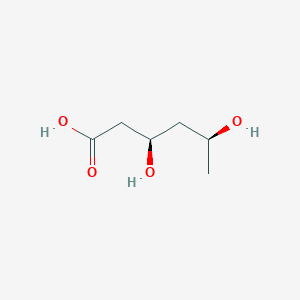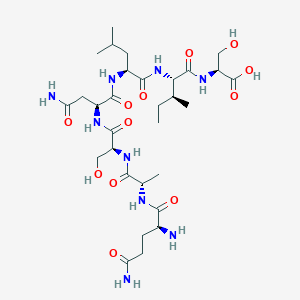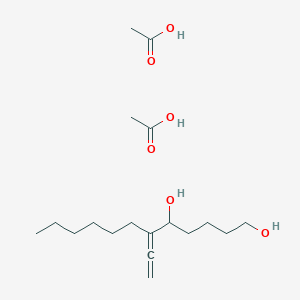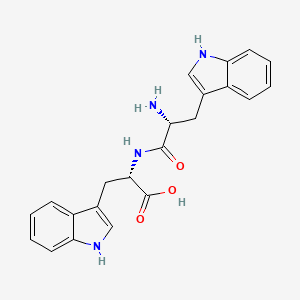
D-Tryptophyl-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tryptophyl-L-tryptophan is a dipeptide composed of two tryptophan molecules, one in the D-configuration and the other in the L-configuration Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the production of serotonin, a neurotransmitter
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-L-tryptophan typically involves the coupling of D-tryptophan and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are often used to produce tryptophan, which can then be chemically or enzymatically coupled to form the dipeptide. This method offers a sustainable and cost-effective approach to large-scale production.
化学反应分析
Types of Reactions: D-Tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring in tryptophan can be oxidized to form compounds like indole-3-acetaldehyde.
Reduction: Reduction of the indole ring can lead to the formation of tryptamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Indole-3-acetaldehyde.
Reduction: Tryptamine derivatives.
Substitution: Halogenated or alkylated tryptophan derivatives.
科学研究应用
D-Tryptophyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating serotonin levels and its use in drug delivery systems.
Industry: Utilized in the production of functional foods and dietary supplements due to its role in serotonin synthesis and mood regulation.
作用机制
The mechanism of action of D-Tryptophyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Serotonin Pathway: As a precursor to serotonin, it can influence mood and cognitive functions.
Protein Synthesis: Incorporated into proteins during translation, affecting protein structure and function.
Neurotransmitter Regulation: Modulates the levels of other neurotransmitters, such as dopamine and norepinephrine, through its metabolic pathways.
相似化合物的比较
L-Tryptophan: The naturally occurring form of tryptophan, essential for protein synthesis and serotonin production.
D-Tryptophan: The D-isomer of tryptophan, less common but used in certain synthetic and research applications.
Tryptamine: A derivative of tryptophan involved in the synthesis of neurotransmitters.
Uniqueness: D-Tryptophyl-L-tryptophan is unique due to its combination of D- and L-tryptophan, offering distinct biochemical properties that are not present in the individual isomers
属性
CAS 编号 |
792960-11-3 |
|---|---|
分子式 |
C22H22N4O3 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20+/m1/s1 |
InChI 键 |
NQIHMZLGCZNZBN-XLIONFOSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



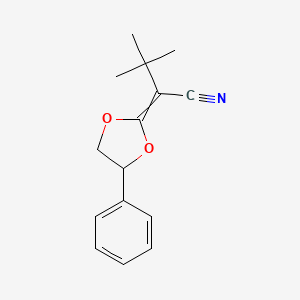
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
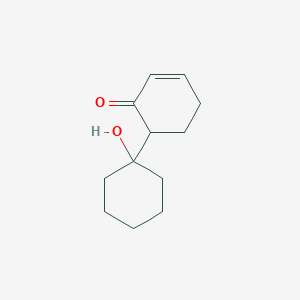

![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

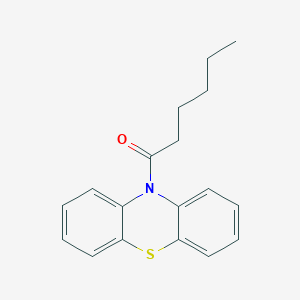
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
